

Spectroscopic Profile of Tetrabromocatechol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabromocatechol (3,4,5,6-tetrabromo-1,2-benzenediol) is a halogenated aromatic compound with potential applications in various fields, including as a pharmaceutical intermediate.[1] A thorough understanding of its structural and electronic properties is crucial for its application and for the development of new derivatives. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for the characterization of this molecule. This guide provides an in-depth overview of the spectroscopic data of **tetrabromocatechol**, complete with detailed experimental protocols and a logical workflow for its analysis.

Spectroscopic Data of Tetrabromocatechol

The following tables summarize the key spectroscopic data for **tetrabromocatechol**. Due to the limited availability of public experimental peak lists, the data presented here are representative values derived from spectral databases and predicted values based on the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data



Due to the symmetrical substitution pattern of **tetrabromocatechol**, the two hydroxyl protons are chemically equivalent. Their chemical shift can be influenced by solvent, concentration, and temperature.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.5 - 10.5	Singlet (broad)	2H	Ar-OH

¹³C NMR Data

The ¹³C NMR spectrum of **tetrabromocatechol** is expected to show two distinct signals corresponding to the carbon atoms of the aromatic ring, as indicated by data from SpectraBase obtained in DMSO-d6.[2]

Chemical Shift (δ) ppm	Assignment
~145	С-ОН
~115	C-Br

Infrared (IR) Spectroscopy

The IR spectrum of **tetrabromocatechol**, typically acquired using a KBr pellet method, reveals characteristic absorption bands corresponding to its functional groups.[3]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3500	Strong, Broad	O-H stretch (hydroxyl)
~1450	Medium	C=C stretch (aromatic ring)
~1200	Strong	C-O stretch (phenol)
600 - 800	Strong	C-Br stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy



The UV-Vis spectrum of **tetrabromocatechol**, recorded in a 0.1 M NaClO4 solution, displays absorption maxima characteristic of substituted benzene derivatives.[4]

λmax (nm)	Molar Absorptivity (ε)	Solvent
~290	Not available	0.1 M NaClO4
~245	Not available	0.1 M NaClO4

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the ¹H and ¹³C chemical environments of **tetrabromocatechol**.

Methodology:

- Sample Preparation:
 - Weigh approximately 10-20 mg of tetrabromocatechol.
 - Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).
 - Transfer the solution to a 5 mm NMR tube.
- Instrumentation:
 - A 400 MHz (or higher) NMR spectrometer is used.
 - The instrument is equipped with a broadband probe tunable to ¹H and ¹³C frequencies.
- ¹H NMR Acquisition:
 - Tune and match the probe for the ¹H frequency.
 - Shim the magnetic field to achieve optimal homogeneity.



- Acquire the spectrum using a standard single-pulse experiment.
- Set the spectral width to cover the expected range for aromatic and hydroxyl protons (e.g., 0-12 ppm).
- Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- 13C NMR Acquisition:
 - Tune and match the probe for the ¹³C frequency.
 - Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
 - Set the spectral width to cover the expected range for aromatic carbons (e.g., 0-160 ppm).
 - A longer acquisition time and a higher number of scans are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
- · Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the resulting spectra.
 - Reference the spectra to the residual solvent peak of DMSO-d6 (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[6][7]
 - Integrate the peaks in the ¹H spectrum.
 - Identify and list the chemical shifts of the peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **tetrabromocatechol**.

Methodology:

Sample Preparation (KBr Pellet Method):



- Grind 1-2 mg of dry tetrabromocatechol with approximately 100-200 mg of dry,
 spectroscopy-grade potassium bromide (KBr) in an agate mortar.[8][9]
- The mixture should be ground to a fine, homogeneous powder.
- Transfer the powder to a pellet-pressing die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[10]
- Instrumentation:
 - A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.
- Data Acquisition:
 - Record a background spectrum of a blank KBr pellet.[8]
 - Place the sample pellet in the spectrometer's sample holder.
 - Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
 - Co-add multiple scans to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software automatically subtracts the background spectrum from the sample spectrum.
 - Identify the wavenumbers of the major absorption bands.
 - Correlate the observed absorption bands with known functional group frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of **tetrabromocatechol**.

Methodology:



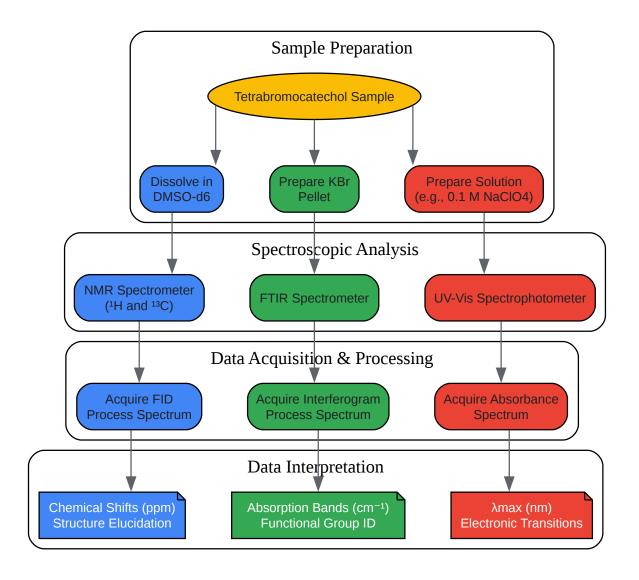
Sample Preparation:

- Prepare a stock solution of tetrabromocatechol in a suitable solvent (e.g., 0.1 M NaClO4).[4]
- Perform serial dilutions to obtain a final concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 1.0), such as 5.0×10^{-5} M.[4]
- Instrumentation:
 - A double-beam UV-Vis spectrophotometer is used.
- Data Acquisition:
 - Fill a quartz cuvette with the solvent to be used as a reference (blank).
 - Fill a matching quartz cuvette with the sample solution.
 - Place the cuvettes in the spectrophotometer.
 - Scan the sample over a wavelength range appropriate for aromatic compounds (e.g., 200-400 nm).
- Data Processing:
 - The instrument software automatically subtracts the absorbance of the blank from the sample absorbance.
 - Identify the wavelengths of maximum absorbance (λmax).

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of **tetrabromocatechol**.





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Spectroscopic Analysis Workflow for **Tetrabromocatechol**.

Conclusion

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for **tetrabromocatechol**. The presented NMR, IR, and UV-Vis data, along with the detailed experimental protocols, serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The structured presentation of data and the visual workflow aim to facilitate a deeper understanding of the characterization of this important chemical compound.



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